2-(1-Cyclopropylcycloheptyl)acetic acid
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Overview
Description
2-(1-Cyclopropylcycloheptyl)acetic acid is an organic compound that features a cyclopropyl group attached to a cycloheptyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyclopropylcycloheptyl)acetic acid typically involves multiple steps. One common method starts with the preparation of the cyclopropylcycloheptyl intermediate. This intermediate can be synthesized through a series of reactions involving cyclopropylation and subsequent ring expansion to form the cycloheptyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product with the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-(1-Cyclopropylcycloheptyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2-(1-Cyclopropylcycloheptyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(1-Cyclopropylcycloheptyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylacetic acid: Similar in structure but lacks the cycloheptyl ring.
Cycloheptylacetic acid: Contains the cycloheptyl ring but lacks the cyclopropyl group.
Cyclopropylcyclohexylacetic acid: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring
Uniqueness
2-(1-Cyclopropylcycloheptyl)acetic acid is unique due to the presence of both cyclopropyl and cycloheptyl rings, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C12H20O2 |
---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-(1-cyclopropylcycloheptyl)acetic acid |
InChI |
InChI=1S/C12H20O2/c13-11(14)9-12(10-5-6-10)7-3-1-2-4-8-12/h10H,1-9H2,(H,13,14) |
InChI Key |
XQHJMRASJXWCMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(CC(=O)O)C2CC2 |
Origin of Product |
United States |
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